3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10/h3-5,8,12,14H,6-7,9H2,1-2H3 |
InChI Key |
VUSLIJKHGUZALY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Resorcinol with Dimethylamine
- Process : Resorcinol (1,3-dihydroxybenzene) is reacted with aqueous dimethylamine solution under elevated temperature (around 190–200 °C) in an autoclave.
- Post-reaction treatment : Industrial alkali (lye) is added to the reaction mixture, followed by toluene extraction to remove impurities.
- Purification : The aqueous phase is neutralized with dilute sulfuric acid to pH 6–7, washed to remove unreacted resorcinol, and then subjected to vacuum distillation to isolate the 3-(N,N-dimethylamino)phenol product.
- Outcome : This method yields high purity aminomethyl phenol with simplified operations and improved safety compared to traditional methyl sulfate methods.
| Parameter | Condition/Value |
|---|---|
| Starting materials | Resorcinol, 45–48% dimethylamine aqueous solution |
| Reaction temperature | 190–200 °C |
| Alkali used | Industrial lye (26–36% concentration) |
| Extraction solvent | Toluene (500–600 mL) |
| pH adjustment | pH 6–7 with dilute sulfuric acid |
| Purification | Vacuum distillation |
| Product purity | High (not quantitatively specified) |
This method is industrially favorable due to the use of easily handled raw materials and avoidance of toxic methyl sulfate reagents.
Multi-step Synthesis via Chiral Ketone Intermediates and Grignard Reactions
For more complex derivatives such as this compound, which involves chiral centers and additional alkyl groups, multi-step synthetic routes are employed.
Synthesis from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
- Step a : Reaction of the ketone intermediate with ethyl magnesium halide (ethyl magnesium bromide or chloride) in an inert organic ether solvent (e.g., tetrahydrofuran) under Grignard conditions.
- Step b : Subsequent transformations include hydrogenation, acid/base workup, and purification steps.
- Reaction conditions :
- Grignard reagent concentration: 0.5–2 M
- Temperature: Typically ambient to mild heating
- Hydrogenation pressure: ~5 bar hydrogen
- Purification : Filtration of catalyst, vacuum concentration, and pH adjustment to isolate the desired amine phenol.
- Outcome : High yield (~94%) of intermediate compounds, which are then converted to the target phenol derivative.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Grignard reaction | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one + ethyl magnesium chloride in THF | 94% intermediate yield |
| Hydrogenation | Catalyst, 5 bar H2 pressure, ambient temp | Complete conversion |
| Workup | Filtration, vacuum concentration, pH 10–12 | Purified product |
This method allows for stereochemical control and functional group transformations necessary for the synthesis of chiral aminomethyl phenols.
Synthesis via Halogenation, Amidation, Reduction, and Demethylation
Another synthetic route involves the preparation of the compound starting from 3-(3-p-methoxy-phenyl)-2-methyl valeric acid, followed by several functional group transformations.
Key Steps
- Chiral resolution : Separation of (2R,3R)-3-(3-p-methoxy-phenyl)-2-methyl valeric acid.
- Halogenation : Conversion to the corresponding acid halide using halogenating agents (Cl, Br, I).
- Amidation : Reaction of acid halide with dimethylamine to form the corresponding amide.
- Reduction : Use of reductive agents to convert amide to dimethylamino derivative.
- Demethylation : Acid or base-catalyzed removal of methoxy groups to yield the phenol.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chiral resolution | Resolving agent in solvent | Obtain enantiomerically pure acid |
| Halogenation | Halogenating agent (Cl2, Br2, I2) | Formation of acid halide |
| Amidation | Dimethylamine | Formation of amide intermediate |
| Reduction | Reductive agent (unspecified) | Conversion to amine |
| Demethylation | Acid or base treatment | Conversion to phenol |
- Challenges : Requires strict anhydrous conditions, high-pressure catalytic hydrogenation, and careful control to ensure safety and reproducibility.
- Industrial suitability : Moderate due to harsher reaction conditions and safety concerns with Grignard and hydrogenation steps.
General Notes on Aminomethylphenol Synthesis
- Aminomethylphenols, including this compound, have significant applications in pharmaceuticals, dyes, and as intermediates for insecticides and fungicides.
- The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scale.
- Direct amination of phenols with dimethylamine under controlled temperature and pressure is a straightforward method for simpler derivatives.
- Multi-step routes involving Grignard reagents and catalytic hydrogenation are necessary for chiral and more complex derivatives but require stringent reaction conditions and safety measures.
- Purification typically involves organic solvent extraction, pH adjustments, washing, and vacuum distillation or concentration.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct amination of resorcinol | Reaction with dimethylamine, alkali treatment, toluene extraction, vacuum distillation | Simple, high purity, safer raw materials | Limited to simpler aminomethyl phenols |
| Multi-step Grignard and hydrogenation | Ketone intermediate → Grignard reaction → hydrogenation → workup | Allows chiral control, high yield intermediates | Requires anhydrous conditions, high-pressure hydrogenation |
| Halogenation, amidation, reduction, demethylation | Acid halide formation → amidation → reduction → demethylation | Access to complex chiral derivatives | Harsh conditions, safety concerns, industrial challenges |
Scientific Research Applications
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride is a quaternary ammonium compound with a dimethylamino group attached to an ethyl chain and a phenolic structure. Its molecular formula is C11H18N2O·2HCl, and it has a molecular weight of approximately 248.25 g/mol. The compound is a white crystalline solid that is soluble in water because of the presence of hydrochloride groups.
Scientific Research Applications
This compound dihydrochloride is explored in pharmaceuticals and other fields.
- Pharmaceuticals this compound has potential use in pharmaceutical applications. As an analgesic drug, 3-(3-Dimethylamino-1-ethyl-2-methyl-propyl) phenol is known and can be administered orally . Pharmaceutical formulations can be created for the oral administration of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl) phenol .
- Hallucinogens 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH) is structurally similar to N-benzyl substituted phenethylamine hallucinogens .
- Catalysis Tricarbonylrhenium complexes (LH = substituted 2-(((2-(dimethylamino)ethyl)(methyl)amino)methyl)phenol) have been investigated as a precatalyst for aerobic reactions .
- Cosmetics Cosmetics comprising either natural or synthetic components are used almost regularly and universally in different forms to enhance beauty . Experimental design techniques are tools that can optimize the formulation development process and can be used to develop topical formulations and evaluate its physical, sensory and moisturizing properties .
Mechanism of Action
The mechanism of action of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Comparative Overview
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol | 3 | C₁₁H₁₈N₂O | 194.27 | Hypothesized anticancer activity | - |
| DMAP (2-substituted isomer) | 2 | C₁₁H₁₈N₂O | 194.27 | Cytotoxic Cu complexes, pH-sensitive | |
| 4-(Dimethylamino)phenol | 4 | C₈H₁₁NO | 137.18 | Analytical standard | |
| O-Desmethyltramadol | 3 (cyclohexyl) | C₁₅H₂₃NO₂ | 249.35 | Tramadol metabolite | |
| Venlafaxine Intermediate | 4 (cyclohexyl) | C₁₆H₂₄N₂O | 260.38 | Antidepressant synthesis |
Biological Activity
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride is a quaternary ammonium compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H18N2O·2HCl
- Molecular Weight : Approximately 248.25 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water due to the presence of hydrochloride groups
The compound features a dimethylamino group linked to an ethyl chain and a phenolic structure, contributing to its unique biological properties.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 425 |
| Staphylococcus epidermidis | 343 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Cytotoxicity Studies
Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro testing using the MTT assay revealed moderate cytotoxic activity against:
| Cell Line | IC50 (μM) |
|---|---|
| WRL-68 (liver) | 86 |
| Caco2 (colon) | Not specified |
| MCF-7 (breast) | Not specified |
| PC-3 (prostate) | Not specified |
These findings suggest that while the compound has potential anticancer properties, further investigation is necessary to determine its efficacy across different cancer types .
The biological activity of this compound may be attributed to its interactions with various biological molecules. Studies indicate that the compound can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic benefits in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Aminomethyl)phenol | C8H11NO | Lacks dimethylamino group; used in dye synthesis. |
| 4-(Dimethylaminomethyl)phenol | C10H15N | Similar structure; used as a hardener in epoxy resins. |
| 2-(Dimethylamino)methanol | C5H13N | Simpler structure; used as an intermediate in synthesis. |
The dual functionality of this compound as both a phenolic compound and a quaternary ammonium salt may enhance its biological activity compared to these similar compounds .
Case Studies and Applications
In clinical settings, compounds with dimethylamine pharmacophores have been noted for their diverse pharmacological activities, including antimicrobial and anticancer properties. For instance, derivatives of dimethylamine have shown promise in treating infectious diseases and cancer therapies due to their ability to modulate various biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a Mannich reaction or reductive amination . For example, a phenolic precursor (e.g., 3-hydroxybenzaldehyde) reacts with dimethylaminoethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions (MeOH, RT) . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular ion consistency with the expected m/z (e.g., [M+H]+ = 223.2 for C12H19N2O) .
Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, followed by UV-Vis spectroscopy or HPLC quantification .
- pKa : Use potentiometric titration with a glass electrode in aqueous solution (ionic strength 0.15 M KCl) or employ computational tools (e.g., ACD/pKa) for prediction .
Q. What analytical techniques are recommended for structural elucidation?
- Methodological Answer :
- NMR : 1H NMR (D2O or DMSO-d6) identifies aromatic protons (δ 6.7–7.2 ppm), methylene groups (δ 3.5–4.0 ppm), and dimethylamino signals (δ 2.2–2.5 ppm).
- FT-IR : Confirms phenolic -OH (broad peak ~3300 cm⁻¹) and tertiary amine (C-N stretch ~1200 cm⁻¹) .
- X-ray crystallography : For crystalline derivatives, resolve bond angles and stereochemistry (e.g., copper complexes in ) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s neuropharmacological activity (e.g., γ-secretase modulation)?
- Methodological Answer :
- In vitro assays : Use HEK293 cells expressing APP (amyloid precursor protein) to measure Aβ40/Aβ42 production via ELISA after compound treatment. Compare dose-response curves (IC50) with known γ-secretase inhibitors .
- Molecular docking : Model interactions between the compound and γ-secretase’s active site (PDB ID: 5A63) using AutoDock Vina to predict binding affinity .
- Animal models : Administer the compound in transgenic AD mice (e.g., APP/PS1) and quantify Aβ plaque reduction via immunohistochemistry .
Q. How should conflicting data on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Orthogonal assays : Compare results from in vitro DPPH radical scavenging (antioxidant) and ROS generation assays (pro-oxidant) under identical conditions (pH 7.4, 37°C) .
- Redox profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with observed biological effects .
- Metabolite analysis : Identify degradation products (e.g., quinones) via LC-MS to explain pro-oxidant activity in specific environments .
Q. What strategies mitigate autoreduction in metal complexes involving this compound?
- Methodological Answer :
- Ligand design : Modify the dimethylaminoethyl group to stabilize copper(II) complexes (e.g., methylbenzimidazole derivatives in ) .
- Solvent selection : Use donor solvents (DMF, DMSO) to favor tetragonal geometry, reducing autoreduction rates .
- Spectroscopic monitoring : Track stability via UV-Vis (charge-transfer bands) and EPR (Cu²+ signal at g ~2.1) over time .
Q. How can researchers address regulatory requirements for novel derivatives of this compound?
- Methodological Answer :
- TSCA compliance : For U.S. research, file a Premanufacture Notice (PMN) if derivatives meet criteria in 40 CFR 721.3830 (e.g., polybutene-modified phenols) .
- ECHA guidelines : For EU studies, submit substance data to the European Chemicals Agency, including genotoxicity (Ames test) and ecotoxicity (Daphnia magna LC50) profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
